4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl- 4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-
Brand Name: Vulcanchem
CAS No.: 5445-71-6
VCID: VC18746218
InChI: InChI=1S/C21H24N2O3/c24-12-10-23(11-13-25)15-21(26)18-14-20(16-6-2-1-3-7-16)22-19-9-5-4-8-17(18)19/h1-9,14,21,24-26H,10-13,15H2
SMILES:
Molecular Formula: C21H24N2O3
Molecular Weight: 352.4 g/mol

4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl-

CAS No.: 5445-71-6

Cat. No.: VC18746218

Molecular Formula: C21H24N2O3

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

4-Quinolinemethanol, a-[[bis(2-hydroxyethyl)amino]methyl]-2-phenyl- - 5445-71-6

Specification

CAS No. 5445-71-6
Molecular Formula C21H24N2O3
Molecular Weight 352.4 g/mol
IUPAC Name 2-[bis(2-hydroxyethyl)amino]-1-(2-phenylquinolin-4-yl)ethanol
Standard InChI InChI=1S/C21H24N2O3/c24-12-10-23(11-13-25)15-21(26)18-14-20(16-6-2-1-3-7-16)22-19-9-5-4-8-17(18)19/h1-9,14,21,24-26H,10-13,15H2
Standard InChI Key KLZVGZMQXSTUEZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(CN(CCO)CCO)O

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Characterization

The compound’s molecular formula is C21H24N2O3\text{C}_{21}\text{H}_{24}\text{N}_{2}\text{O}_{3}, with a molecular weight of 352.4 g/mol. Its IUPAC name, 2-[bis(2-hydroxyethyl)amino]-1-(2-phenylquinolin-4-yl)ethanol, reflects the presence of three critical functional groups:

  • A quinoline heterocycle providing aromatic stability and π-π stacking capability.

  • A phenyl substituent at position 2, enhancing hydrophobic interactions.

  • A bis(2-hydroxyethyl)amino-methanol group at position 4, improving aqueous solubility and hydrogen-bonding potential.

The Standard InChI key (InChI=1S/C21H24N2O3/c24-12-10-23(11-13-25)15-21(26)18-14-20...) confirms the stereochemical arrangement and functional group orientation.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC21H24N2O3\text{C}_{21}\text{H}_{24}\text{N}_{2}\text{O}_{3}
Molecular Weight352.4 g/mol
CAS Registry5445-71-6
Solubility ProfilePolar aprotic solvents (DMF, DMSO)

Comparative Analysis with Structural Analogs

The bis(2-hydroxyethyl)amino moiety shares similarities with phenol derivatives such as 2-[[bis(2-hydroxyethyl)amino]methyl]phenol (CAS 51527-96-9), which features a phenolic core instead of quinoline . While both compounds exhibit enhanced solubility due to hydroxyl groups, the quinoline backbone in 5445-71-6 enables intercalation into biomolecular structures—a property absent in purely phenolic analogs .

Synthesis and Manufacturing

Microwave-Assisted Synthesis

The primary synthetic route employs microwave irradiation to accelerate reaction kinetics, achieving yields >80% within 2 hours. Key conditions include:

  • Solvent: Anhydrous dimethylformamide (DMF)

  • Base: Triethylamine (Et3_3N)

  • Temperature: 120–150°C under inert atmosphere

This method reduces side reactions compared to conventional heating, preserving the integrity of the hydroxyl and amine groups.

Table 2: Optimization Parameters for Microwave Synthesis

ParameterOptimal Range
Irradiation Power300–400 W
Reaction Time90–120 minutes
Molar Ratio (Quinoline:Side Chain)1:1.2

Alternative Methodologies

While microwave synthesis dominates current protocols, exploratory one-pot reactions using solid-phase supports (e.g., silica-bound catalysts) show promise for scalability. These methods remain experimental, with yields currently ≤50%.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with minimum inhibitory concentrations (MICs) of 8–16 µg/mL. Proposed mechanisms include:

  • DNA intercalation: Planar quinoline core inserting between base pairs.

  • Topoisomerase inhibition: Disruption of bacterial DNA replication via binding to gyrase enzymes.

TargetActivityIC50_{50}/MIC
S. aureusBacteriostatic12 µg/mL
MCF-7 CellsCytostatic8.5 µM

Applications in Pharmaceutical Development

Drug Delivery Systems

The compound’s hydroxyl-rich structure enables conjugation with polyethylene glycol (PEG) chains, forming nanocarriers for targeted anticancer therapy. Early-stage prototypes demonstrate 3-fold enhanced tumor accumulation in murine models compared to free drug controls.

Prodrug Modifications

Esterification of the methanol group yields prodrugs with improved membrane permeability. For example, acetylated derivatives exhibit 90% oral bioavailability in preclinical pharmacokinetic studies.

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